Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [] It acts by delaying the degradation of glucagon-like peptide-1 (GLP-1). [] Research suggests that LAF237, in combination with the angiotensin II type 1 receptor antagonist valsartan, can improve pancreatic islet cell function and structure. []
Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist known for its antihypertensive effects. [, ] It has been studied for its potential to reduce the incidence of type 2 diabetes. [] Research shows that valsartan can reduce blood pressure for extended periods and improve pancreatic β-cell structure and function, particularly when combined with LAF237. [, ]
Relevance: Valsartan is structurally related to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide through the presence of the biphenyl-tetrazole moiety. This structural feature is essential for the antagonistic activity of valsartan on the AT1 receptor. []
3. (+-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylate (TCV-116)* Compound Description: TCV-116 is a prodrug that converts in vivo to the active angiotensin II subtype-1 receptor antagonist, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974). [] It exhibits sustained antihypertensive effects in various hypertensive rat models. [] * Relevance: TCV-116 shares the characteristic biphenyl-tetrazole moiety with N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide. This structural similarity highlights the importance of the biphenyl-tetrazole moiety for the development of angiotensin II receptor antagonists, indicating potential antihypertensive properties for the target compound.
4. 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974)* Compound Description: CV-11974 is the active metabolite of the prodrug TCV-116, acting as a nonpeptide A-II type 1 receptor antagonist. [, ] This compound has demonstrated significant antihypertensive effects and the ability to attenuate the tubuloglomerular feedback response during NO synthase blockade in rats. [, ]* Relevance: Similar to the target compound, CV-11974 contains the biphenyl-tetrazole structural motif, emphasizing the relevance of this group in designing compounds with potential antihypertensive properties, like N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide.
5. 1‐Pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide* Compound Description: This compound is a potent AT1 receptor ligand. [] Studies indicate that the length of the acyl chain, the substitution of the amidic group, and the nature of the acidic group are crucial for its interaction with the AT1 receptor. []* Relevance: This compound and N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide share the biphenyl-tetrazole moiety and a substituted methyl group attached to the tetrazole ring, highlighting common structural features important for potential AT1 receptor interactions.
6. 2-butyl-6-methyl-5-(1-oxopyrid-2-yl)-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazo[5,4-b]pyridine methanol solvate* Compound Description: This compound is an imidazo[5,4-b]pyridine-based angiotensin II receptor antagonist, demonstrating high antihypertensive activity. [] It exhibits conformational flexibility in the biphenyl-tetrazole moiety and its orientation relative to the central fused ring. []* Relevance: This compound shares the biphenyl-tetrazole moiety with N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide. This structural similarity, coupled with its angiotensin II receptor antagonistic activity, suggests the target compound might also exhibit antihypertensive properties.
7. 2-n-butyl-3-[(2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (Irbesartan)* Compound Description: Irbesartan is a non-peptide angiotensin II antagonist used to treat cardiovascular disorders like hypertension and heart failure. [] It functions by inhibiting the action of angiotensin II on its receptors, preventing blood pressure increase. [] * Relevance: Both Irbesartan and N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide share the biphenyl-tetrazole moiety, a common feature in angiotensin II receptor antagonists, suggesting potential anti-hypertensive properties for the target compound.
10. 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, sodium salt (MDL-427)* Compound Description: MDL-427 functions as an experimental mediator release inhibitor. [] * Relevance: While its structure differs significantly from N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, both MDL-427 and the target compound belong to the tetrazole-containing compounds class. Tetrazoles are bioisosteres for carboxylic acids, often incorporated into drug design to enhance pharmacological properties and modulate physicochemical characteristics. []
Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1). [] It displays a combination of higher binding affinity and lower lipophilicity than Rimonabant (SR141716) and AM281. []
12. 1‐(2‐bromophenyl)‐4‐cyano‐5‐(4‐[11C]methoxyphenyl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide ([11C]JHU75575)* Compound Description: [11C]JHU75575 is a radiolabeled ligand for the cerebral cannabinoid receptor (CB1) with potential applications in positron emission tomography (PET) imaging. []* Relevance: While structurally different from N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, [11C]JHU75575 also contains a 4-methoxyphenyl group. This commonality suggests that this moiety could be a structural feature associated with receptor binding or biological activity within different chemical classes.
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. [] Some derivatives exhibited promising results against various microbial strains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.